molecular formula C27H29FN4O4S B3280431 7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID CAS No. 714918-68-0

7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

Cat. No.: B3280431
CAS No.: 714918-68-0
M. Wt: 524.6 g/mol
InChI Key: RJUHANIGRUFSBE-UHFFFAOYSA-N
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Description

7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a quinoline core, which is known for its diverse biological activities and is often used as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

7-[4-(benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O4S/c1-16-14-30(10-11-31(16)27(37)29-13-17-6-4-3-5-7-17)23-21(28)12-19-22(25(23)36-2)32(18-8-9-18)15-20(24(19)33)26(34)35/h3-7,12,15-16,18H,8-11,13-14H2,1-2H3,(H,29,37)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUHANIGRUFSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=S)NCC2=CC=CC=C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 4
7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

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